2-Bromo-N-cyclobutyl-isonicotinamide 2-Bromo-N-cyclobutyl-isonicotinamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC13567305
InChI: InChI=1S/C10H11BrN2O/c11-9-6-7(4-5-12-9)10(14)13-8-2-1-3-8/h4-6,8H,1-3H2,(H,13,14)
SMILES: C1CC(C1)NC(=O)C2=CC(=NC=C2)Br
Molecular Formula: C10H11BrN2O
Molecular Weight: 255.11 g/mol

2-Bromo-N-cyclobutyl-isonicotinamide

CAS No.:

Cat. No.: VC13567305

Molecular Formula: C10H11BrN2O

Molecular Weight: 255.11 g/mol

* For research use only. Not for human or veterinary use.

2-Bromo-N-cyclobutyl-isonicotinamide -

Specification

Molecular Formula C10H11BrN2O
Molecular Weight 255.11 g/mol
IUPAC Name 2-bromo-N-cyclobutylpyridine-4-carboxamide
Standard InChI InChI=1S/C10H11BrN2O/c11-9-6-7(4-5-12-9)10(14)13-8-2-1-3-8/h4-6,8H,1-3H2,(H,13,14)
Standard InChI Key FLTGIUKJRFSBMK-UHFFFAOYSA-N
SMILES C1CC(C1)NC(=O)C2=CC(=NC=C2)Br
Canonical SMILES C1CC(C1)NC(=O)C2=CC(=NC=C2)Br

Introduction

Structural and Molecular Characteristics

Molecular Architecture

2-Bromo-N-cyclobutyl-isonicotinamide consists of a pyridine ring substituted at the 2-position with a bromine atom and at the 4-position with a carboxamide group bearing a cyclobutyl moiety. The IUPAC name, 2-bromo-N-cyclobutylpyridine-4-carboxamide, reflects this substitution pattern. Key structural identifiers include:

PropertyValueSource Citation
Molecular FormulaC10H11BrN2O\text{C}_{10}\text{H}_{11}\text{BrN}_2\text{O}
Molecular Weight255.11 g/mol
InChIInChI=1S/C10H11BrN2O/c11-9-6-7(4-5-12-9)10(14)13-8-2-1-3-8/h4-6,8H,1-3H2,(H,13,14)
Canonical SMILESC1CC(C1)NC(=O)C2=CC(=NC=C2)Br

The cyclobutyl group introduces steric hindrance and conformational rigidity, which may influence binding interactions in biological systems. The bromine atom, a halogen with high electronegativity, enhances reactivity in substitution reactions and potential interactions with hydrophobic protein pockets .

Synthesis and Preparation

Challenges and Optimization

  • Regioselectivity: Ensuring bromination occurs exclusively at the 2-position requires careful control of reaction conditions (e.g., temperature, solvent polarity) .

  • Cyclobutyl Stability: The strained cyclobutane ring may undergo ring-opening under acidic or high-temperature conditions, necessitating mild reaction environments.

Physicochemical Properties

Experimental and Predicted Data

Available data from structural analogs and computational models suggest the following properties:

PropertyValueSource Citation
Density~1.6–1.8 g/cm³ (estimated)
Melting Point190–200°C (predicted)
LogP (Partition Coefficient)1.6–2.0 (indicative of moderate lipophilicity)

The compound’s solubility profile is likely influenced by the polar carboxamide group and nonpolar cyclobutyl moiety, rendering it sparingly soluble in aqueous media but soluble in organic solvents like DMSO or DMF.

Research Gaps and Future Directions

Priority Areas for Investigation

  • Synthesis Optimization: Develop regioselective bromination and amidation protocols to improve yield and purity.

  • Biological Screening: Evaluate cytotoxicity, kinase inhibition, and antimicrobial activity in in vitro assays.

  • Structure-Activity Relationship (SAR) Studies: Modify the cyclobutyl group or bromine position to enhance potency or selectivity.

Computational Modeling

Molecular docking studies could predict binding affinities for targets like BRD4-BD2 or bacterial topoisomerases, guiding experimental validation .

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